

# Clarification Regarding the Mechanism of Action of ODM-203

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Dear Researcher,

Upon initiating the comprehensive literature review for your request on the mechanism of action of **ODM-203**, our research has uncovered a critical point of clarification. The available scientific literature indicates that **ODM-203** is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2][3][4]

The mechanism of action you described—a dual inhibition of the cholesterol side-chain cleavage enzyme CYP11A1 and the androgen receptor (AR)—corresponds to a different investigational compound, ODM-208 (also known as MK-5684).[5][6][7]

To ensure the final in-depth technical guide aligns perfectly with your research needs, please advise on how you would like to proceed:

Option 1: In-depth Technical Guide on **ODM-203** (FGFR/VEGFR Inhibitor) We can proceed with creating a detailed whitepaper on the established mechanism of action of **ODM-203** as a potent inhibitor of FGFR and VEGFR tyrosine kinases. This guide would include:

- Quantitative data on its inhibitory activity against various FGFR and VEGFR subtypes.
- Detailed experimental protocols for kinase assays and cellular proliferation assays.
- Signaling pathway diagrams for FGFR and VEGFR inhibition.



Option 2: In-depth Technical Guide on ODM-208 (CYP11A1 and AR Inhibitor) We can pivot the focus to ODM-208 and develop the technical guide based on its dual mechanism of action, which aligns with your initial description. This whitepaper would cover:

- Quantitative data on its inhibition of CYP11A1 and binding affinity for the androgen receptor.
- Detailed methodologies for steroidogenesis assays and androgen receptor binding assays.
- Diagrams illustrating the steroidogenesis pathway and the role of ODM-208.

Please let us know your preference, and we will proceed with generating the comprehensive technical guide on the correct compound.

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## References

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